4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that features a combination of indazole and pyrrolopyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
The synthesis of 4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine involves multiple steps, typically starting with the preparation of the indazole and pyrrolopyrimidine intermediates. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the ethynyl linkage between the two moieties . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole moiety and exhibit similar biological activities, including anticancer and anti-inflammatory properties.
Pyrrolopyrimidine derivatives: These compounds share the pyrrolopyrimidine moiety and are known for their roles in medicinal chemistry as enzyme inhibitors and receptor modulators.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and potential therapeutic applications compared to its individual components.
Properties
CAS No. |
1147015-34-6 |
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Molecular Formula |
C18H15N5 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-[2-(1-propan-2-ylindazol-7-yl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H15N5/c1-12(2)23-17-13(4-3-5-14(17)10-22-23)6-7-16-15-8-9-19-18(15)21-11-20-16/h3-5,8-12H,1-2H3,(H,19,20,21) |
InChI Key |
VKMVWDGUSRCIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC=C2C#CC3=C4C=CNC4=NC=N3)C=N1 |
Origin of Product |
United States |
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